molecular formula C11H21NO B14558735 (5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine CAS No. 61744-52-3

(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine

Cat. No.: B14558735
CAS No.: 61744-52-3
M. Wt: 183.29 g/mol
InChI Key: WVGWBAUJTCOXLF-WDEREUQCSA-N
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Description

(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-c][1,3]oxazepine ring system. The presence of this ring system imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine include other heterocyclic compounds with analogous ring systems, such as:

  • Pyrido[1,2-c][1,3]oxazines
  • Pyrido[1,2-c][1,3]diazepines
  • Pyrido[1,2-c][1,3]thiazepines

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of an ethyl group at the 8-position. This unique structural feature can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research fields.

Properties

CAS No.

61744-52-3

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(5aS,8S)-8-ethyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine

InChI

InChI=1S/C11H21NO/c1-2-10-5-6-11-4-3-7-13-9-12(11)8-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

WVGWBAUJTCOXLF-WDEREUQCSA-N

Isomeric SMILES

CC[C@H]1CC[C@H]2CCCOCN2C1

Canonical SMILES

CCC1CCC2CCCOCN2C1

Origin of Product

United States

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